Oprozomib metabolite PR-025

Description

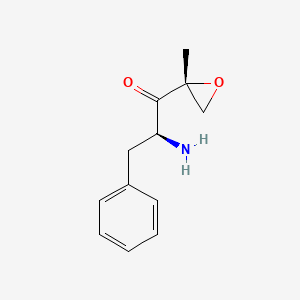

Structure

2D Structure

3D Structure

Properties

CAS No. |

935888-16-7 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-,12+/m0/s1 |

InChI Key |

KWADEJYHBBQJTA-CMPLNLGQSA-N |

Isomeric SMILES |

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Mechanistic Elucidation of Oprozomib Metabolite Pr 025 Formation

Enzymatic Pathways Governing Oprozomib (B1684665) Cleavage

The biotransformation of oprozomib is a multifaceted process primarily governed by peptide hydrolysis and epoxide hydrolysis. These pathways are responsible for the cleavage of the oprozomib molecule at specific sites, leading to the formation of its major and minor metabolites.

Role of Peptide Hydrolysis in PR-025 Generation

The formation of the metabolite PR-025 results from the peptidase-mediated cleavage of oprozomib. nih.gov Peptidases can act on at least three sites of the oprozomib molecule. nih.gov Specifically, the cleavage at bond 1 of the peptide structure of oprozomib yields PR-025, which retains the epoxyketone functional group. nih.gov However, studies in human hepatocytes indicate that peptide cleavage, including the formation of PR-025, is a minor metabolic pathway for oprozomib. nih.gov

Interplay with Epoxide Hydrolysis for Diol-PR-025 Formation

While PR-025 is formed through peptide cleavage, its subsequent metabolism involves another key enzymatic pathway: epoxide hydrolysis. This process leads to the formation of the diol of PR-025. nih.govnih.gov The metabolite, identified with an m/z of 224.1276, is a product of both the initial peptide cleavage at bond 1 and the subsequent hydrolysis of the epoxide ring. nih.gov In studies using human hepatocytes, the diol of PR-025 was detected as a low-abundance metabolite. nih.gov After a 60-minute incubation period, approximately 7% of the total oprozomib was recovered as the diol of PR-025. nih.govnih.gov This indicates that while the initial peptide cleavage to form PR-025 is a minor event, the subsequent epoxide hydrolysis of this metabolite does occur. nih.gov

Identification and Characterization of Specific Enzymes Involved in PR-025 Metabolism

The metabolic fate of oprozomib, including the pathways leading to PR-025 and its diol, is orchestrated by a specific set of biotransformation enzymes. Research has focused on identifying and characterizing the roles of microsomal epoxide hydrolase (mEH) and other enzyme systems in this process.

Microsomal Epoxide Hydrolase (mEH) Involvement in Oprozomib Biotransformation

The primary metabolic pathway for oprozomib is epoxide hydrolysis, which is predominantly mediated by microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzyme is responsible for converting the epoxide moiety of oprozomib into its corresponding diol, PR-176, which is the major metabolite found in human hepatocytes. nih.govnih.govnih.gov The critical role of mEH was confirmed through experiments using selective inhibitors. Co-incubation with 2-nonylsulfanyl-propionamide (NSPA), a selective mEH inhibitor, led to a significant decrease in the disappearance of oprozomib (over 80%) and completely blocked the formation of its diol in human hepatocytes. nih.govnih.gov In contrast, a selective inhibitor for soluble epoxide hydrolase (sEH) did not have a notable effect on oprozomib metabolism. nih.govnih.gov This highlights the specific and predominant role of mEH in the hydrolysis of the epoxide ring of oprozomib and, by extension, its metabolite PR-025. nih.govnih.govuzh.ch

Potential Contributions of Other Biotransformation Enzyme Systems (e.g., P450s, Peptidases)

While mEH is the principal enzyme in oprozomib metabolism, other enzyme systems, such as cytochrome P450 (P450) and peptidases, play minor roles. nih.gov Peptidases are responsible for the initial cleavage of oprozomib to form PR-025, although this is not the main metabolic route. nih.govnih.gov

The involvement of P450 enzymes in oprozomib metabolism is modest. nih.gov Pretreatment of human hepatocytes with 1-aminobenzotriazole (B112013) (1-ABT), a pan-P450 inhibitor, resulted in only a moderate reduction (approximately 20%) in the metabolism of oprozomib. nih.govnih.govhilarispublisher.com This suggests that P450-mediated oxidation is a minor pathway compared to epoxide hydrolysis. nih.gov Interestingly, in human liver microsomes (HLM), the presence of NADPH significantly increased the intrinsic clearance of oprozomib, suggesting a more substantial role for oxidative pathways in this in vitro system compared to what is observed in intact human hepatocytes. nih.govnih.gov This discrepancy underscores the importance of the in vitro system used for metabolic studies. mdpi.com

Quantitative Analysis of PR-025 Formation Kinetics

Quantitative analysis of oprozomib metabolism in human hepatocytes provides insight into the relative contributions of the different metabolic pathways. After a 60-minute incubation of oprozomib, the metabolic profile was as follows:

| Metabolite/Compound | Percentage Recovered |

| Oprozomib (remaining) | 20% nih.govnih.gov |

| PR-176 (Oprozomib diol) | ~55% nih.govnih.gov |

| Diol of PR-025 | ~7% nih.govnih.gov |

The kinetics of the formation of the major diol metabolite, PR-176, by recombinant mEH were also studied. The formation of PR-176 increased linearly with both incubation time and the concentration of the mEH enzyme. nih.gov This further solidifies the central role of mEH in the metabolic clearance of oprozomib. nih.gov

Rate of Formation in Isolated Biological Systems (e.g., Human Hepatocytes, Microsomes)

The formation of the oprozomib metabolite PR-025, which is a product of peptide cleavage, has been primarily studied in in vitro models such as human hepatocytes and human liver microsomes (HLMs). mdpi.comnih.gov In these systems, PR-025 is not the final observed product; instead, its subsequent metabolite, the PR-025 diol, is quantified to understand the rate and extent of this metabolic pathway. mdpi.comnih.gov

In incubations with cryopreserved human hepatocytes, the formation of the PR-025 diol occurs over time, but it represents a minor pathway. nih.gov Quantitative analysis from an experiment incubating 2 µM of oprozomib with human hepatocytes showed that after 60 minutes, approximately 7% of the initial oprozomib concentration was recovered as the PR-025 diol. mdpi.comnih.gov

In contrast, studies using pooled HLMs reveal a different metabolic preference. The intrinsic clearance of oprozomib was found to be 3.5-fold higher in the presence of the cofactor NADPH than in its absence, highlighting a significant role for cytochrome P450 (CYP) mediated oxidation in this subcellular fraction. mdpi.com This finding suggests that in the microsomal environment, which can be biased towards P450-mediated reactions, the oxidative pathways are more dominant than the hydrolytic pathways that lead to PR-025. mdpi.comnih.gov Cultured human hepatocytes are suggested to be a more reliable system for predicting drug-drug interactions for this class of compounds. nih.gov

| Condition | Intrinsic Clearance (μL/min/mg protein) |

|---|---|

| With NADPH | 70.7 ± 2.9 |

| Without NADPH | 20.2 ± 1.8 |

Metabolic Stability Considerations of Oprozomib Leading to PR-025

Oprozomib is characterized by a short half-life in both preclinical species and human subjects, which is a direct consequence of its rapid systemic clearance via metabolism. nih.govescholarship.org The metabolic stability of oprozomib is relatively low, with several competing pathways contributing to its breakdown. mdpi.comresearchgate.net

The principal route of oprozomib metabolism is not peptide cleavage to form PR-025, but rather epoxide hydrolysis. mdpi.comnih.gov This major pathway is mediated by microsomal epoxide hydrolase (mEH), not soluble epoxide hydrolase (sEH), and results in the formation of a diol metabolite known as PR-176. nih.govnih.gov Studies have shown that selectively inhibiting mEH leads to a significant decrease (over 80%) in the disappearance of oprozomib and completely blocks the formation of the PR-176 diol in human hepatocytes. nih.govescholarship.org

The formation of PR-025 occurs via the cleavage of a peptide bond, a pathway catalyzed by peptidases. mdpi.comnih.gov This pathway is considered minor compared to the dominant epoxide hydrolysis. Therefore, the metabolic stability of oprozomib is primarily dictated by the high efficiency of mEH-catalyzed hydrolysis, which rapidly converts oprozomib to PR-176, thereby limiting the substrate available for the peptidase-mediated cleavage that generates PR-025.

Comparative Analysis of PR-025 Formation within the Comprehensive Oprozomib Metabolite Profile

When placed within the context of oprozomib's complete metabolic profile in human hepatocytes, the formation of PR-025 is a relatively minor event. mdpi.com After a 60-minute incubation period, the majority of the parent drug is converted into its main metabolite, PR-176. nih.gov

Quantitative analysis provides a clear hierarchy of the metabolic pathways. mdpi.comnih.gov Epoxide hydrolysis is the predominant route, accounting for approximately 55% of the initial oprozomib being converted to the PR-176 diol. mdpi.comnih.gov In stark contrast, the pathway leading to the PR-025 diol accounts for only about 7% of the metabolized parent compound. mdpi.comnih.gov Meanwhile, about 20% of the oprozomib remains unchanged after one hour. mdpi.comnih.gov The remaining portion of oprozomib is processed through other minor pathways, which include oxidation and glutathione (B108866) (GSH) conjugation. mdpi.comnih.gov

This comparative data underscores that while the formation of PR-025 is a confirmed metabolic route, it is significantly less substantial than the primary clearance mechanism of epoxide hydrolysis.

| Compound | Percentage of Initial Oprozomib | Metabolic Pathway |

|---|---|---|

| PR-176 (Oprozomib Diol) | ~55% | Epoxide Hydrolysis |

| PR-025 Diol | ~7% | Peptide Cleavage & Epoxide Hydrolysis |

| Oprozomib (Unchanged) | ~20% | N/A |

| Other Minor Metabolites | <20% | Oxidation, GSH Conjugation, etc. |

Table of Compound Names

| Name | Description |

| Oprozomib | The parent drug, an oral proteasome inhibitor. |

| PR-025 | A metabolite of oprozomib formed by peptide cleavage. |

| PR-025 diol | The diol metabolite of PR-025, formed by epoxide hydrolysis of PR-025. |

| PR-176 | The major diol metabolite of oprozomib, formed by direct epoxide hydrolysis. |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate, a cofactor used by CYP enzymes. |

| GSH | Glutathione, involved in conjugation reactions. |

| 1-aminobenzotriazole (1-ABT) | A pan-cytochrome P450 inhibitor. |

| 2-nonylsulfanyl-propionamide (NSPA) | A selective microsomal epoxide hydrolase (mEH) inhibitor. |

| TPPU | A selective soluble epoxide hydrolase (sEH) inhibitor. |

Advanced Analytical Methodologies for Oprozomib Metabolite Pr 025 Quantification and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for PR-025 and its Diol Form

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the selective and sensitive detection of drug metabolites in complex biological matrices. Its application has been pivotal in elucidating the metabolic profile of oprozomib (B1684665), including the characterization of PR-025 diol.

Method Development for Detection and Quantification of PR-025 Diol

The detection and quantification of PR-025 diol in biological samples, such as human hepatocytes, have been successfully achieved using a meticulously developed LC-MS/MS method. Studies have demonstrated that after a 60-minute incubation of oprozomib in human hepatocytes, approximately 7% of the initial drug concentration is converted to the diol of PR-025. mdpi.com This quantification was made possible by using synthetically prepared standards of the metabolite, which allows for the creation of a calibration curve to accurately determine its concentration in the samples. nih.gov The analytical method was validated following established guidelines for bioanalytical method validation to ensure its accuracy, precision, and reliability. semanticscholar.orgnih.gov

Optimization of Chromatographic Parameters for PR-025 Separation

Effective chromatographic separation is critical to distinguish metabolites from the parent drug and other endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. For the analysis of oprozomib and its metabolites, including PR-025 diol, a reversed-phase high-performance liquid chromatography (HPLC) approach is typically employed. A key study utilized a Waters XBridge BEH C18 column for this purpose. nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing 0.1% formic acid to improve peak shape and ionization efficiency. The flow rate was maintained at 0.5 mL/min. nih.gov

The gradient elution profile was carefully optimized to ensure the resolution of the various metabolites. The detailed gradient program is presented in the table below.

| Time (minutes) | Mobile Phase B (Acetonitrile with 0.1% FA) |

| 0.0 - 0.5 | 10% |

| 0.5 - 1.5 | 10% to 65% (linear gradient) |

| 1.5 - 1.8 | 65% (isocratic) |

| 1.8 - 2.0 | 65% to 95% (linear gradient) |

| 2.0 - 3.5 | 95% (isocratic) |

| 3.5 - 4.0 | 95% to 10% (linear gradient) |

| 4.0 - 5.0 | 10% (isocratic) |

This table is based on the chromatographic conditions reported for the analysis of oprozomib and its metabolites. nih.gov

Mass Spectrometric Transitions for Selective and Sensitive Detection of PR-025 Diol

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for metabolite quantification. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. For PR-025 diol, the specific mass transition has been identified, enabling its unambiguous detection in the presence of other related compounds. nih.gov

The table below summarizes the MRM transitions used for the detection of PR-025 diol, as well as oprozomib and other relevant metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oprozomib | 533.0 | 126.0 |

| PR-176 (Oprozomib diol) | 551.3 | 325.2 |

| PR-025 | 206.0 | 120.0 |

| PR-025 diol | 224.0 | 150.0 |

| d₅-Oprozomib (Internal Standard) | 538.2 | 126.1 |

This table presents the mass spectrometric transitions used for the quantification of oprozomib and its metabolites. nih.gov

Sample Preparation Strategies for Diverse Biological Matrices

The analysis of metabolites from biological matrices such as plasma or cell lysates requires an effective sample preparation strategy to remove interfering substances like proteins and phospholipids. These matrix components can significantly impact the accuracy and precision of the LC-MS/MS analysis.

Techniques for Matrix Effect Mitigation (e.g., Protein Precipitation, Solid-Phase Extraction, Liquid-Liquid Extraction)

Several techniques can be employed to mitigate matrix effects, with the choice depending on the analyte's properties and the complexity of the biological matrix.

Protein Precipitation (PPT): This is a widely used and straightforward method for sample cleanup. It involves the addition of a water-miscible organic solvent, such as acetonitrile, to the biological sample. mdpi.com This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. For the analysis of oprozomib and its metabolites in human hepatocyte incubations, reactions were terminated by the addition of an equal volume of acetonitrile. nih.gov This approach is favored for its simplicity and high throughput.

Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup compared to PPT. It utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique can significantly reduce matrix effects and improve the lower limit of quantification.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. It can provide a very clean extract, but it is often more labor-intensive and may require larger volumes of organic solvents compared to PPT and SPE.

For the reported studies on PR-025 diol, protein precipitation with acetonitrile was the chosen method for sample preparation, indicating its sufficiency for achieving the desired sensitivity and selectivity in the context of in vitro metabolism studies. nih.gov

Internal Standard Selection and Application for PR-025 Quantification

The use of an appropriate internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. The IS is added at a known concentration to all samples, standards, and quality controls to compensate for variations in sample preparation, injection volume, and ionization efficiency.

For the quantification of oprozomib and its metabolites, including PR-025 diol, a stable isotope-labeled internal standard, d₅-oprozomib , was utilized. nih.gov The use of a deuterated analog of the parent drug is a common and effective strategy, as it co-elutes with the analyte and exhibits similar ionization behavior, but is distinguishable by its higher mass. The calibration curves for quantification were generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. nih.gov This approach ensures a high degree of accuracy and precision in the determination of metabolite concentrations.

Validation of Analytical Methods for PR-025

The quantification of drug metabolites is a critical component of pharmacokinetic and drug metabolism studies. For the oprozomib metabolite PR-025 and its subsequent diol metabolite, robust analytical methods are required to ensure the reliability and accuracy of experimental data. The primary technique employed for the quantification of these metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The validation of these LC-MS/MS methods is a systematic process that demonstrates the procedure is suitable for its intended purpose, meeting rigorous standards for performance and reliability.

In the analysis of oprozomib metabolites, quantification is performed using synthesized standards for the diol of PR-025. nih.govnih.gov The method involves multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion to a product ion. For the diol of PR-025, the mass-to-charge ratio (m/z) transition monitored is 224.0 > 150.0. nih.gov Method validation ensures that the measurements are consistently accurate and precise.

Assessment of Sensitivity, Linearity, Accuracy, and Precision

The validation of an analytical method for PR-025 involves assessing several key parameters to establish its performance characteristics. These include sensitivity, linearity, accuracy, and precision.

Sensitivity: The sensitivity of the method is determined by establishing the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. For the quantification of PR-025's diol metabolite, calibration curves are generated by plotting the peak area ratio of the analyte to an internal standard against the corresponding concentrations of synthetic standards. nih.gov The data is then fitted with a linear regression equation to establish the range over which the assay is accurate.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of relative error (%RE). Precision measures the degree of scatter or agreement between a series of measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). These are typically assessed at multiple concentration levels, including the LLOQ and higher quality control (QC) concentrations, both within a single analytical run (intra-day) and across different days (inter-day).

While the principles of these validation parameters are standard, specific quantitative data from validation studies for the PR-025 metabolite assay are not detailed in the available scientific literature. The table below outlines these essential parameters.

Table 1: Key Validation Parameters for PR-025 Quantification

| Parameter | Description | Typical Acceptance Criteria | Research Finding for PR-025 |

|---|---|---|---|

| Sensitivity (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Precision (%RSD) ≤ 20%; Accuracy (%RE) within ±20% of nominal value. | Specific LLOQ value not reported in cited literature. |

| Linearity (r²) | The correlation coefficient of the calibration curve, indicating how well the data fits a straight line. | r² ≥ 0.99 | Method utilizes calibration curves with linear regression, implying linearity assessment. nih.gov Specific r² value not reported. |

| Intra-Day Accuracy (%RE) | The accuracy of measurements of quality control samples within the same day. | Within ±15% of the nominal value (except for LLOQ). | Specific values not reported in cited literature. |

| Inter-Day Accuracy (%RE) | The accuracy of measurements of quality control samples on different days. | Within ±15% of the nominal value (except for LLOQ). | Specific values not reported in cited literature. |

| Intra-Day Precision (%RSD) | The precision of measurements of quality control samples within the same day. | ≤ 15% (except for LLOQ). | Specific values not reported in cited literature. |

| Inter-Day Precision (%RSD) | The precision of measurements of quality control samples on different days. | ≤ 15% (except for LLOQ). | Specific values not reported in cited literature. |

Stability Studies of PR-025 in Analytical Samples and Biological Extracts

Stability studies are essential to ensure that the concentration of PR-025 does not change from the time of sample collection to the time of analysis. These experiments evaluate the analyte's stability in a given biological matrix (e.g., plasma, hepatocyte incubations) under various storage and processing conditions that are expected to be encountered during the study.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte concentration.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period equivalent to the time samples may be left out during processing.

Long-Term Stability: Determines the stability of the analyte when stored at a specified low temperature (e.g., -80°C) for an extended duration.

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples while they are in the autosampler waiting for injection into the LC-MS/MS system.

Detailed findings from stability studies specifically for the PR-025 metabolite are not available in the reviewed literature. The following table describes the typical stability assessments that would be performed as part of a comprehensive method validation.

Table 2: Stability Assessments for PR-025

| Stability Test | Condition | Purpose | Research Finding for PR-025 |

|---|---|---|---|

| Freeze-Thaw Stability | Multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature). | To ensure analyte is stable during repeated access to frozen samples. | Data not available in cited literature. |

| Short-Term Stability | Room temperature for a specified duration (e.g., 4-24 hours). | To ensure analyte is stable during sample handling and preparation. | Data not available in cited literature. |

| Long-Term Stability | Frozen at a specified temperature (e.g., -80°C) for an extended period (e.g., 1-12 months). | To confirm analyte integrity over the course of a study. | Data not available in cited literature. |

| Post-Preparative Stability | In autosampler at a controlled temperature (e.g., 4-10°C) for a specified duration. | To ensure analyte does not degrade in the processed extract prior to analysis. | Data not available in cited literature. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Oprozomib |

| PR-025 |

Biochemical Characterization of Oprozomib Metabolite Pr 025 Structure and Potential Activity

Detailed Structural Features of PR-025 as an Epoxyketone-Containing Cleavage Product

Oprozomib (B1684665) is a tripeptide epoxyketone designed for oral bioavailability. researchgate.netresearchgate.net Its metabolism can proceed through several pathways, including peptide cleavage by peptidases. nih.gov PR-025 is the designation for the specific cleavage product that results from the hydrolysis of the peptide bond at "site 1," which is the bond between the P1 and P2 residues of the oprozomib peptide backbone. nih.gov

Structurally, this cleavage event yields a molecule, (S)-2-amino-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-1-one, that retains the critical pharmacophore of the parent drug: the α',β'-epoxyketone "warhead." researchgate.netnih.gov This electrophilic epoxyketone moiety is essential for the mechanism of action of this class of inhibitors, as it forms a covalent bond with the N-terminal threonine residue of the proteasome's active sites. nih.govmdpi.com The formation of this bond is typically irreversible and results in a stable morpholino ring adduct. mdpi.comnih.gov

In vitro studies using human hepatocytes have identified PR-025, although it is generally observed as its diol form (m/z at 224.1276), indicating that after the initial peptide cleavage, the reactive epoxide ring is subsequently hydrolyzed. nih.govnih.govmdpi.com This suggests that while PR-025 can be formed, it may be rapidly converted to a less active diol metabolite in a primary metabolic organ like the liver. nih.gov The primary metabolic route for oprozomib is direct hydrolysis of the epoxide to form the diol PR-176, with peptide cleavage to form PR-025 and its subsequent diol considered a minor pathway. nih.govmdpi.com

Stereochemical Considerations in PR-025 Structure and Biotransformation

Oprozomib is a stereochemically complex molecule with multiple chiral centers. nih.gov The specific stereochemistry of oprozomib is (S)-2-amino-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-1-one, which is integral to its potent and selective inhibition of the proteasome. ncats.io

The formation of PR-025 involves the cleavage of a peptide bond, a process that does not directly affect the chiral centers of the remaining P1 residue or the epoxyketone ring. Therefore, the stereochemistry of the resulting PR-025 fragment, specifically at the α-carbon of the phenylalanine residue and the methyl-substituted carbon of the oxirane ring, is presumed to be retained from the parent compound. The resulting structure is (S)-2-amino-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-1-one. This conservation of stereochemistry is critical, as the precise three-dimensional arrangement is necessary for fitting into the substrate-binding pockets of the proteasome's catalytic subunits.

Assessment of In Vitro Biochemical Activities of PR-025

The biological activity of PR-025 is directly linked to the presence of the epoxyketone warhead. However, its potency relative to the parent compound, oprozomib, is significantly influenced by the loss of the P2 and P3 peptide residues, which are crucial for optimal binding and positioning within the proteasome's active site.

Analysis of Specific Proteasome Subunit Inhibition by PR-025 (e.g., Chymotrypsin-like, Caspase-like, Trypsin-like)

Oprozomib is a potent inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, which resides in the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome. wikipedia.orgapexbt.com It shows much lower activity against the caspase-like (C-L, β1 subunit) and trypsin-like (T-L, β2 subunit) activities. researchgate.netmdpi.com

The selectivity of peptide-based inhibitors is dictated by the amino acid residues at the P1, P2, P3, and P4 positions, which interact with the corresponding S1, S2, S3, and S4 binding pockets of the proteasome subunits. mdpi.com Since PR-025 consists only of the P1 residue (phenylalanine) attached to the epoxyketone, its ability to selectively target the chymotrypsin-like site is expected to be severely compromised. The phenylalanine at P1 is characteristic for targeting the S1 pocket of the chymotrypsin-like site, which prefers large hydrophobic residues. mdpi.com However, without the rest of the peptide chain to provide additional binding interactions, the affinity and inhibitory activity would be substantially lower than that of oprozomib. Data from studies on oprozomib analogs and other peptide epoxyketones confirm that tripeptides and tetrapeptides are generally required for potent inhibition. researchgate.netacs.org

Table 1: Comparative Proteasome Subunit Inhibition of Oprozomib

| Compound | Target Subunit | Activity (IC50) |

| Oprozomib | Chymotrypsin-like (β5c) | 36 nM |

| Oprozomib | Chymotrypsin-like (β5i/LMP7) | 82 nM |

| Oprozomib | Caspase-like (β1) & Trypsin-like (β2) | Significantly less potent |

Data compiled from published findings. mdpi.com Specific inhibitory data for PR-025 is not available but is presumed to be significantly weaker.

Investigation of Potential for Other Enzyme Interactions and Binding Modalities

The epoxyketone pharmacophore is not exclusively selective for the proteasome and can potentially interact with other enzymes, particularly other N-terminal nucleophile (Ntn) hydrolases or certain serine proteases. ahajournals.orgmdpi.com However, epoxyketone-based inhibitors like carfilzomib (B1684676) have demonstrated high selectivity for the proteasome over other proteases such as calpain, cathepsin B, trypsin, and chymotrypsin (B1334515) at therapeutic concentrations. ahajournals.orgcancernetwork.com

For PR-025, the potential for off-target interactions remains. However, its primary metabolic fate in hepatocytes appears to be rapid conversion to its diol form. nih.govnih.gov The hydrolysis of the epoxide ring to a diol renders the molecule inactive as a covalent inhibitor, as the electrophilic site required for binding is eliminated. Therefore, the systemic exposure to active, epoxyketone-containing PR-025 is likely low and transient, minimizing the potential for significant interactions with other enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of PR-025 Analogs and Related Cleavage Products

While direct SAR studies on PR-025 are scarce, extensive research on oprozomib and related peptide epoxyketones provides clear insights into the importance of the peptide backbone. mdpi.comacs.org

Peptide Length: SAR studies aimed at developing oral agents like oprozomib from the intravenously administered tetrapeptide carfilzomib found that tripeptide epoxyketones represented a sweet spot, retaining significant potency while having improved properties for oral absorption. researchgate.netresearchgate.net Further truncation, as seen in the metabolic generation of the P1-only fragment PR-025, leads to a substantial loss of activity.

P1 Residue: The P1 residue is critical for determining subunit selectivity. The large hydrophobic phenylalanine in oprozomib (and thus PR-025) directs it toward the chymotrypsin-like S1 pocket. mdpi.com

Epoxyketone Warhead: The epoxyketone is indispensable for irreversible inhibition. nih.gov As noted, its metabolic conversion to a diol, as observed for the diol of PR-025, abrogates this activity. nih.govmdpi.com

Investigation of Oprozomib Metabolite Pr 025 in Preclinical in Vitro Biological Systems

Cellular Uptake and Intracellular Localization of PR-025

The mechanisms by which the oprozomib (B1684665) metabolite PR-025 enters cells and its subsequent distribution within the cellular environment are areas of active investigation. While detailed studies specifically tracking the cellular uptake and intracellular localization of PR-025 are not extensively documented in publicly available literature, general principles of small molecule transport can be inferred. As a peptide-based compound, its entry into cells could potentially involve passive diffusion across the cell membrane or be facilitated by specific transporter proteins.

Once inside the cell, the distribution of PR-025 is likely influenced by its physicochemical properties. The primary site of action for its parent compound, oprozomib, is the proteasome, a large protein complex found in both the cytoplasm and the nucleus. Therefore, it is hypothesized that PR-025 may also be found in these cellular compartments to exert any potential biological activity. Further research employing techniques such as fluorescently tagging PR-025 would be necessary to definitively determine its intracellular localization.

Impact of PR-025 on Cellular Proteasome Activity in Cultured Cells

Oprozomib is known to be a potent inhibitor of the proteasome, a key regulator of intracellular protein degradation. researchgate.net Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis and cell cycle arrest, particularly in rapidly dividing cancer cells. nih.gov The chemical structure of PR-025, being a cleavage product of oprozomib that retains the epoxyketone warhead, suggests that it may also possess proteasome inhibitory activity. nih.govresearchgate.net

In vitro studies using human hepatocytes have shown that oprozomib is metabolized, in part, through peptide bond cleavage to form PR-025. nih.gov However, the direct impact of isolated PR-025 on the proteasome activity in cultured cells has not been extensively quantified in available research. To ascertain the specific activity of this metabolite, in vitro proteasome activity assays using purified PR-025 on various cancer cell lines would be required. Such studies would typically measure the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

Assessment of PR-025 Effects on Cellular Pathways and Biological Processes

The inhibition of the proteasome by compounds like oprozomib is known to have significant downstream effects on various cellular pathways, most notably leading to the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov Given that PR-025 is a metabolite of oprozomib, it is plausible that it could influence these same biological processes.

Apoptosis Induction: Proteasome inhibition can induce apoptosis through the accumulation of pro-apoptotic proteins and the stabilization of tumor suppressor proteins. While the apoptotic-inducing potential of oprozomib is established, the specific contribution of PR-025 to this effect is not well-defined. Studies assessing markers of apoptosis, such as caspase activation and the cleavage of poly(ADP-ribose) polymerase (PARP), in cells treated with PR-025 would be necessary to elucidate its role in this pathway.

Cell Cycle Modulation: The cell cycle is tightly regulated by the cyclical synthesis and degradation of proteins called cyclins. By inhibiting the proteasome, the degradation of these cyclins is blocked, leading to cell cycle arrest. The effect of PR-025 on cell cycle progression has not been specifically detailed in the available literature. Flow cytometry analysis of cells treated with PR-025 would be required to determine its impact on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Translational and Future Research Perspectives on Oprozomib Metabolite Pr 025

Development of Advanced In Vitro Models for PR-025 Biotransformation and Activity Assessment

The elucidation of metabolic pathways for drugs like oprozomib (B1684665) relies on sophisticated in vitro systems that can accurately model human physiological processes. Research into oprozomib's metabolism has utilized a variety of these models to understand the generation of its metabolites, including the diol form of PR-025. nih.gov

Cryopreserved human hepatocytes are a primary tool, serving as a gold-standard in vitro model because they contain a full complement of drug-metabolizing enzymes and cofactors. nih.gov Studies using these cells have been instrumental in identifying the primary metabolic pathways of oprozomib. escholarship.orgnih.gov In this system, oprozomib is shown to be converted into several metabolites, including a diol of PR-025. nih.govmdpi.com This specific metabolite results from two sequential processes: an initial peptide cleavage of the parent drug to form PR-025, followed by epoxide hydrolysis. nih.gov Quantitative analysis in human hepatocytes revealed that after a 60-minute incubation, approximately 7% of the initial oprozomib concentration was recovered as the diol of PR-025. nih.govmdpi.com

To pinpoint the specific enzymes responsible, researchers have employed more targeted models, such as human liver microsomes (HLMs) and recombinant enzymes. escholarship.orgnih.gov While HLMs are enriched in cytochrome P450 (P450) and microsomal epoxide hydrolase (mEH) enzymes, recombinant systems allow for the study of a single, isolated enzyme's activity. nih.govnih.gov Through the use of selective chemical inhibitors in these systems, it was determined that mEH, not soluble epoxide hydrolase (sEH) or P450 enzymes, plays the predominant role in the epoxide hydrolysis of oprozomib and its metabolites. escholarship.orgnih.gov For instance, a selective mEH inhibitor, 2-nonylsulfanyl-propionamide, significantly decreased the disappearance of oprozomib and completely blocked the formation of its diol metabolite in human hepatocytes. escholarship.org Conversely, a pan-P450 inhibitor had only a modest effect on oprozomib metabolism. escholarship.org

These advanced models are crucial for assessing the biotransformation of PR-025 and predicting its behavior in vivo.

| In Vitro Model | Purpose in PR-025 Research | Key Findings |

| Cryopreserved Human Hepatocytes | To simulate overall hepatic metabolism and identify major metabolites. | Identified the diol of PR-025 as a metabolite of oprozomib, accounting for ~7% of the parent compound after 60 minutes. nih.govmdpi.com |

| Human Liver Microsomes (HLMs) | To investigate the role of microsomal enzymes (P450s, mEH) in metabolism. | Helped to establish that non-P450 enzymes were significantly involved in oprozomib's clearance. mdpi.com Indicated mEH as a key enzyme in epoxide hydrolysis. nih.gov |

| Recombinant Epoxide Hydrolases (EHs) | To specifically assess the role of mEH versus sEH in diol formation. | Confirmed that mEH, not sEH, is responsible for the epoxide hydrolysis that leads to the diol metabolites of oprozomib and PR-025. escholarship.orgnih.gov |

| Selective Enzyme Inhibitors | To delineate the contribution of specific enzyme families to metabolism. | Use of mEH and P450 inhibitors demonstrated the predominant role of mEH in oprozomib's primary metabolic clearance. escholarship.org |

Application of -omics Technologies for Comprehensive Metabolite Profiling and Pathway Analysis

The field of "-omics" provides powerful tools for a comprehensive, system-wide analysis of biological molecules. In the context of PR-025, metabolomics—the large-scale study of small molecules or metabolites—has been the most directly applied technology. nih.govnih.gov

Metabolite profiling of oprozomib has been primarily accomplished using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.gov This technique allows for the separation, detection, and identification of various metabolites in a biological sample with high sensitivity and specificity. acs.org In studies with human hepatocytes, representative ion chromatograms were generated to distinguish oprozomib from its various metabolic products. nih.gov

Through this metabolomic approach, several key metabolites of oprozomib were identified based on their mass-to-charge ratio (m/z). The diol of PR-025 was detected as a low-abundance metabolite with an m/z of 224.1276. nih.govmdpi.com This confirmed that the biotransformation pathway involved both peptide cleavage and epoxide hydrolysis. nih.gov The application of these technologies is not just qualitative; it also allows for quantitative analysis, which showed that the diol of PR-025 was formed at a lower level compared to PR-176, the diol of the parent oprozomib compound (m/z 551.3). nih.gov

| Metabolite | Parent Compound | Detected m/z | Metabolic Pathway |

| PR-025 | Oprozomib | 206.0 | Peptide Cleavage (Site 1) nih.gov |

| PR-025 diol | Oprozomib / PR-025 | 224.1276 | Peptide Cleavage & Epoxide Hydrolysis nih.govmdpi.com |

| PR-176 (Oprozomib diol) | Oprozomib | 551.3 | Epoxide Hydrolysis nih.gov |

| Other Metabolites | Oprozomib | 245.0587 | Peptide Cleavage (Site 2) mdpi.com |

Computational and Modeling Approaches for PR-025 Enzymatic Interactions and Pharmacological Prediction

Computational modeling and simulation are indispensable tools in modern drug development, used to predict pharmacokinetic properties and potential drug-drug interactions (DDIs). rsc.orgnews-medical.net For oprozomib and its metabolites, physiologically-based pharmacokinetic (PBPK) modeling has been employed to translate in vitro data into clinical predictions. nih.gov

A PBPK model was developed for oprozomib to predict its potential to cause DDIs with substrates of CYP3A4. nih.gov This was particularly important because initial in vitro studies in human liver microsomes suggested a risk of time-dependent inhibition of this key enzyme. nih.gov However, by integrating data from cultured human hepatocytes—which more accurately reflect the balance of metabolic pathways in vivo—the PBPK model prospectively predicted that oprozomib would not cause a clinically significant change in the exposure of CYP3A4 substrates. nih.gov This prediction was subsequently confirmed in a clinical DDI study, highlighting the value of using appropriate in vitro data and sophisticated modeling to guide clinical development. nih.gov

While specific computational studies on the interaction of PR-025 with its metabolizing enzyme, mEH, are not detailed in the available literature, such approaches represent a logical next step. Molecular docking and molecular dynamics (MD) simulations could be used to model how PR-025 fits into the active site of mEH. nih.govresearchgate.net These models could elucidate the specific amino acid residues involved in binding and catalysis, and explain the enzyme's selectivity. nih.gov Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could model the epoxide hydrolysis reaction itself, providing a detailed understanding of the catalytic mechanism at an atomic level. acs.org

Such computational approaches would be invaluable for predicting how mutations in the mEH enzyme might affect PR-025 metabolism and for designing second-generation molecules with potentially more predictable metabolic profiles. news-medical.net

Unanswered Questions and Emerging Research Frontiers in Oprozomib Metabolite Biology

Despite progress in understanding the formation of PR-025 and its diol, several critical questions remain, defining the emerging research frontiers in this area.

Another significant research frontier relates to the high inter-patient pharmacokinetic variability observed with oprozomib. nih.gov This variability is likely linked to differences in the expression and activity of mEH, the primary metabolizing enzyme. nih.gov Future research should focus on how genetic polymorphisms, age, sex, and disease states affect mEH function and, consequently, the rate of formation and clearance of PR-025 and other oprozomib metabolites. nih.gov This could lead to the development of biomarkers to predict patient response and tailor dosing strategies.

Further exploration of other potential metabolic pathways for PR-025 is also warranted. While peptide cleavage and epoxide hydrolysis are identified pathways, other minor routes, such as conjugation with glutathione (B108866), may exist and could be relevant under certain physiological conditions. nih.gov A complete map of PR-025's metabolic fate is necessary for a thorough risk assessment.

Finally, the potential of PR-025 or its metabolites to serve as biomarkers for drug exposure or target engagement is an exciting avenue for translational research. Monitoring levels of these metabolites in patient plasma or urine could provide a non-invasive method to assess metabolic activity and ensure optimal therapeutic exposure.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.